Rhodium(3+) isooctanoate

Description

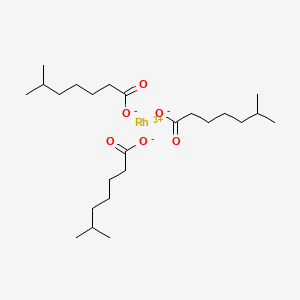

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93843-19-7 |

|---|---|

Molecular Formula |

C24H45O6Rh |

Molecular Weight |

532.5 g/mol |

IUPAC Name |

6-methylheptanoate;rhodium(3+) |

InChI |

InChI=1S/3C8H16O2.Rh/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

CSECWDDSMXDVMX-UHFFFAOYSA-K |

Canonical SMILES |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Rh+3] |

Origin of Product |

United States |

Methodologies for the Synthesis of Rhodium Iii Isooctanoate

Precursor Selection and Ligand Exchange Pathways for Rhodium(III) Isooctanoate Formation

The formation of rhodium(III) isooctanoate is fundamentally achieved through ligand exchange reactions, where the ligands on a rhodium precursor are substituted with isooctanoate groups. The choice of the rhodium precursor is a critical first step that influences the reaction conditions and the final product's characteristics.

Commonly employed rhodium(III) precursors include:

Rhodium(III) chloride hydrate (RhCl₃·xH₂O): This is a widely available and frequently used starting material for the synthesis of various rhodium complexes. mdpi.com The synthesis pathway involves the reaction of an aqueous solution of a 2-ethylhexanoate (B8288628) alkali salt with a rhodium(III) chloride solution. google.comgoogle.com

Rhodium(III) nitrate: Similar to rhodium chloride, this precursor can be used in aqueous media to react with the isooctanoate salt. google.comgoogle.com

Rhodium(III) hydroxide: This precursor offers an alternative route, reacting directly with isooctanoic acid. This method can simplify the process by avoiding halide impurities in the final product. google.com

The general mechanism for the ligand exchange pathway begins with the coordination of the carboxylate oxygen to the Rh(III) center. This is followed by the displacement of the original ligands (e.g., chloride, water, or hydroxide ions) by the isooctanoate moieties. The process typically involves heating to drive the substitution to completion. For instance, a method for a related compound, rhodium(III) 2-ethylhexanoate, involves converting an aqueous solution of an alkali salt of 2-ethylhexanoate with a rhodium(III) precursor like rhodium(III) chloride solution. google.comgoogle.com The stability of Rh(III) complexes can make ligand substitution kinetically challenging, sometimes requiring specific conditions to facilitate the reaction. mdpi.com

| Precursor | Reactant | Typical Solvent | Key Advantage |

| Rhodium(III) chloride hydrate | Alkali salt of isooctanoic acid | Water/Organic (for extraction) | Readily available and cost-effective. google.com |

| Rhodium(III) nitrate | Alkali salt of isooctanoic acid | Water/Organic (for extraction) | Alternative to chloride precursor. google.com |

| Rhodium(III) hydroxide | Isooctanoic acid | Isooctanoic acid (as solvent) / Ethanol | Direct reaction, avoids halide byproducts. google.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity of Rhodium(III) Isooctanoate

Achieving high yield and purity of rhodium(III) isooctanoate necessitates the careful optimization of several reaction parameters. These parameters influence the reaction rate, equilibrium position of the ligand exchange, and the suppression of side reactions, such as the reduction of Rh(III) to Rh(II) or Rh(0). acs.org

Key Optimization Parameters:

Temperature: Heating is crucial for overcoming the kinetic barrier of ligand substitution in octahedral Rh(III) complexes. mdpi.com For the synthesis of rhodium octanoate from rhodium hydroxide, reaction temperatures are typically maintained between 90°C and 110°C. google.com

Reaction Time: Sufficient reaction time is required for the ligand exchange to reach completion. In the rhodium hydroxide method, reaction times of 4 to 8 hours are reported to be effective. google.com

pH Control: After the primary reaction, pH adjustment is often a critical step for purification. In a method analogous to rhodium octanoate synthesis, an ethanolic solution of sodium hydroxide is used to adjust the pH to between 8 and 11. This causes the precipitation of excess carboxylic acid as its sodium salt, which can then be removed by filtration, significantly improving the purity of the final product. google.com

Reactant Ratio: The molar ratio of isooctanoic acid (or its salt) to the rhodium precursor is a key variable. An excess of the carboxylate ligand is often used to drive the reaction towards the desired product. For example, when using rhodium(III) nitrate, a 2:1 to 5:1 mol/mol ratio of 2-ethylhexanoic acid to the Rh(III) precursor is suggested, while for rhodium(III) chloride, a ratio of 6:1 to 8:1 is recommended. google.com

Purification Method: Post-reaction purification is essential. A common procedure involves dissolving the crude product in a solvent like ethanol, followed by filtration to remove insoluble byproducts. The desired rhodium(III) isooctanoate is then crystallized from the filtrate by cooling, followed by vacuum drying. google.com This process has been shown to yield rhodium octanoate with purities exceeding 99% and yields over 98%. google.com

The following table summarizes optimized conditions from a patent for the closely related rhodium octanoate, demonstrating the potential for high yield and purity.

| Parameter | Optimized Value | Outcome |

| Precursor | Rhodium Hydroxide | High purity, avoids halide contamination google.com |

| Reactant | Octanoic Acid | Acts as both reactant and solvent google.com |

| Temperature | 90–110 °C | Facilitates complete ligand exchange google.com |

| Time | 4–8 hours | Ensures reaction completion google.com |

| pH Adjustment | 8–11 (with NaOH/ethanol) | Removes excess acid as sodium salt google.com |

| Yield | >98% | Highly efficient conversion google.com |

| Purity | >99% | Suitable for catalytic applications google.com |

Novel Synthetic Strategies and Derivatization Approaches for Rhodium(III) Isooctanoate Complexes

Beyond conventional ligand exchange, research into rhodium carboxylates explores novel synthetic strategies to create more complex and functionally diverse molecules. ucc.ienih.gov These strategies often focus on designing catalysts with specific properties, such as enhanced enantioselectivity for asymmetric synthesis. d-nb.inforesearchgate.net

One approach involves the synthesis of dirhodium(II) carboxylates, which are often green in color, as opposed to the yellowish-brown typical of many Rh(III) compounds. google.com While the target compound is Rh(III), understanding the synthesis of related rhodium carboxylates provides insight into potential derivatization. For instance, novel dirhodium carboxylate catalysts have been designed and synthesized from arylacetic acids bearing bulky chiral alkoxy substituents. nih.govd-nb.info This concept could be adapted to rhodium(III) isooctanoate by introducing functional groups onto the isooctanoate ligand itself before complexation with rhodium.

Derivatization approaches could include:

Introduction of Chiral Auxiliaries: Incorporating chiral moieties into the isooctanoate ligand could yield rhodium(III) complexes capable of catalyzing enantioselective reactions.

Functionalization of the Alkyl Chain: The isooctanoate backbone could be functionalized with other groups (e.g., ethers, amides) to modulate the electronic and steric properties of the resulting rhodium complex, potentially altering its catalytic activity or solubility.

Formation of Heteroleptic Complexes: Synthesizing complexes containing both isooctanoate and other types of ligands could lead to rhodium(III) centers with unique reactivity profiles. Rhodium(III) complexes incorporating bidentate and tridentate N-donor ligands alongside other groups have been a subject of study. researchgate.net

These advanced strategies move beyond the simple synthesis of the bulk chemical and into the realm of fine-tuning molecular architecture for specific applications, particularly in catalysis. nih.govnih.govrsc.org

Exploration of Sustainable and Green Chemistry Routes in Rhodium(III) Isooctanoate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of metal complexes to reduce environmental impact and improve safety and efficiency. For rhodium(III) isooctanoate, this involves developing more environmentally friendly and economical processes. google.com

Key aspects of green synthetic routes include:

Use of Greener Solvents: Traditional syntheses may use organic solvents for extraction and purification. A greener approach involves using biomass-derived solvents like ethanol, which is less toxic and renewable. A patented method for rhodium octanoate synthesis utilizes ethanol for the dissolution and purification steps. google.comresearchgate.net

Atom Economy: The ideal synthesis maximizes the incorporation of all starting materials into the final product. The direct reaction of rhodium hydroxide with isooctanoic acid is an example of a more atom-economical route, as the only byproduct is water. google.com

Waste Reduction: Optimizing reactions to achieve near-quantitative yields (>98%) minimizes the amount of unreacted starting materials and byproducts, reducing waste. google.com Similarly, developing processes that avoid the isolation of intermediates can make the synthesis more efficient and less wasteful. google.com

Use of Less Hazardous Reagents: Substituting hazardous precursors or reagents with safer alternatives is a core principle of green chemistry. Using rhodium hydroxide instead of rhodium chloride can be seen as a step in this direction, as it avoids the use and subsequent disposal of chloride salts. google.com Research into using internal oxidants in other Rh(III)-catalyzed reactions also points towards a trend of avoiding stoichiometric external oxidants, which contribute to waste streams. researchgate.netbohrium.com

The development of a one-pot synthesis from readily available precursors without the need for isolating intermediates represents a significant step towards a more sustainable and economical production of rhodium(III) isooctanoate. google.com

Coordination Chemistry and Structural Elucidation of Rhodium Iii Isooctanoate

Ligand Field Theory Applications to the Electronic Structure of Rhodium(III) Isooctanoate

Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the electronic structure and bonding in coordination complexes. wikipedia.org For rhodium(III) isooctanoate, the central Rh³⁺ ion possesses a 4d⁶ electron configuration. uci.edu When coordinated by six oxygen atoms from the isooctanoate ligands in an octahedral arrangement, the five degenerate d-orbitals of the rhodium ion are split into two distinct energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.orglibretexts.org

The isooctanoate ligand, coordinating through its oxygen atoms, acts as a strong-field ligand for a second-row transition metal like rhodium. This results in a large energy gap (Δo) between the t₂g and eg* orbitals. Consequently, it is energetically more favorable for the six d-electrons to pair up in the lower-energy t₂g orbitals, leading to a low-spin electronic configuration of t₂g⁶ eg*⁰. researchgate.netresearchgate.netvedantu.com This configuration renders the complex diamagnetic, as there are no unpaired electrons.

The Crystal Field Stabilization Energy (CFSE) for a low-spin d⁶ octahedral complex is calculated as: CFSE = (6 × -0.4Δo) + (0 × +0.6Δo) = -2.4Δo + 3P where P is the pairing energy. doubtnut.comdoubtnut.com This significant stabilization energy contributes to the thermodynamic stability and kinetic inertness of Rh(III) complexes. libretexts.org Electronic transitions (d-d transitions) can occur when an electron is promoted from the filled t₂g orbitals to the empty eg* orbitals, which correspond to the absorption of light, often in the ultraviolet-visible region.

Stereochemical Considerations and Isomerism in Rhodium(III) Isooctanoate Complexes

The spatial arrangement of ligands around the central metal ion defines the stereochemistry of a coordination complex. savemyexams.com For a mononuclear complex where three bidentate isooctanoate ligands coordinate to a single rhodium(III) center, or more commonly, a polynuclear structure with bridging isooctanoate ligands, the octahedral coordination geometry allows for various forms of isomerism.

In a hypothetical tris(isooctanoate)rhodium(III) complex, [Rh(isooctanoate)₃], where each ligand coordinates through two oxygen atoms, the arrangement of these ligands can lead to geometric isomers. Specifically, facial (fac) and meridional (mer) isomers are possible. vedantu.com

Facial (fac) isomer: The three identical donor atoms (e.g., the three carboxylate oxygens closer to the rhodium) occupy one face of the octahedron, giving the complex C₃ symmetry. researchgate.net

Meridional (mer) isomer: The three identical donor atoms lie in a plane that also contains the central rhodium ion. This isomer has C₁ symmetry. vedantu.comresearchgate.net

The fac and mer isomers are diastereomers, meaning they are non-mirror image stereoisomers and can have different physical and chemical properties. nih.gov The subtle interplay of steric and electronic factors, including solvent effects, often determines which isomer is thermodynamically favored. nih.govrsc.org

Furthermore, the isooctanoate ligand itself (e.g., 2-ethylhexanoate) is chiral. The use of a chiral ligand introduces another layer of stereochemical complexity. When a chiral ligand coordinates to the rhodium center, diastereomers can form, which can exhibit different biological activities and spectroscopic properties. nih.gov

Advanced Crystallographic Investigations of Rhodium(III) Isooctanoate Architectures

The table below presents representative crystallographic data for a well-characterized octahedral Rh(III) complex, trans-dichlorotetramminerhodium(III) chloride, which serves as a structural model. nih.gov

| Parameter | Value for trans-[Rh(NH₃)₄Cl₂]Cl·H₂O |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.6559(13) |

| b (Å) | 11.898(2) |

| c (Å) | 6.7840(14) |

| β (°) | 96.88(3) |

| Volume (ų) | 533.7(2) |

| Z | 2 |

| Rh-N Bond Length (Å) | 2.062 - 2.071 |

| Rh-Cl Bond Length (Å) | 2.339 |

Data sourced from Yusenko et al. (2020) for an analogous octahedral Rh(III) complex. mdpi.comnih.gov

In rhodium(III) isooctanoate, one would expect Rh-O bond lengths typical for rhodium carboxylates. The bulky isooctanoate groups would significantly influence the crystal packing, potentially leading to a larger unit cell and lower crystal symmetry compared to complexes with smaller ligands like ammonia.

Solution-Phase Coordination Dynamics and Equilibria of Rhodium(III) Isooctanoate

The behavior of rhodium(III) isooctanoate in solution is governed by its kinetically inert nature. rsc.org The strong ligand field stabilization energy of the low-spin d⁶ configuration creates a high activation energy barrier for ligand substitution reactions. libretexts.orguvic.ca This means that the isooctanoate ligands exchange with solvent molecules or other potential ligands very slowly, often on the timescale of hours or even days at room temperature. libretexts.org

The mechanism for these slow substitution reactions is typically dissociative (D), where a ligand first breaks its bond with the metal center to form a five-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.orgcarleton.ca

Rate = k[Rh(III) complex]

The stability of different isomers, such as fac and mer, can be studied in solution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org For many octahedral complexes, distinct isomers are stable enough in solution to be observed separately, and the equilibrium between them can be quantified. nih.gov Studies on various Rh(III) complexes have shown that they are often structurally dynamic in solution, though the transformations can be slow. acs.org The presence of bulky isooctanoate ligands might also sterically hinder ligand exchange processes, further enhancing the kinetic stability of the complex in solution. carleton.ca

Catalytic Mechanisms and Applications of Rhodium Iii Isooctanoate

Elucidation of Catalytic Cycle Pathways Involving Rhodium(III) Isooctanoate

Rhodium(III) isooctanoate, also known as rhodium(III) 2-ethylhexanoate (B8288628), typically functions as a pre-catalyst in many chemical transformations. google.com It is converted in situ into the catalytically active species, which then participates in the primary catalytic cycle. The isooctanoate ligands, while crucial for the stability and solubility of the precursor, are often displaced by reactants or other ligands under reaction conditions to generate the active catalyst. The fundamental mechanisms of rhodium catalysis, particularly the interplay between Rh(I) and Rh(III) oxidation states, provide the framework for understanding its role.

Oxidative Addition and Reductive Elimination Pathways in Rhodium(III) Isooctanoate Catalysis

The core of many rhodium-catalyzed reactions is a cycle involving changes in the metal's oxidation state between +1 and +3. nih.gov Oxidative addition and reductive elimination are the pivotal steps that define this transformation. wikipedia.org Although Rhodium(III) isooctanoate enters the process as a Rh(III) species, in many catalytic cycles, such as hydroformylation or hydrogenation, it is first reduced to a Rh(I) species to initiate catalysis. This Rh(I) center is the starting point for the main oxidative addition/reductive elimination loop.

The Catalytic Cycle:

Activation of Pre-catalyst: The Rh(III) isooctanoate is reduced to a coordinatively unsaturated Rh(I) species. This can occur, for example, under a hydrogen atmosphere in hydrogenation or hydroformylation reactions.

Oxidative Addition: The active Rh(I) complex reacts with a substrate, breaking a chemical bond (e.g., H-H, C-X, Si-H) and adding its fragments to the metal center. This process increases the oxidation state of rhodium from +1 to +3 and its coordination number by two. nih.govmdpi.com For instance, in hydrogenation, H₂ is added to form a dihydrido-rhodium(III) complex. wikipedia.org

Ligand Coordination and Insertion: The second substrate (e.g., an alkene) coordinates to the Rh(III) center. This is often followed by a migratory insertion step, where one of the newly added ligands (like a hydride) migrates to the coordinated substrate, forming a new bond and a rhodium-alkyl intermediate.

Reductive Elimination: This is the final, product-forming step and the reverse of oxidative addition. Two ligands on the Rh(III) center couple and are expelled from the coordination sphere as the final product. nih.gov This step reduces the rhodium's oxidation state back to +1, regenerating the active catalyst which can then begin a new cycle.

This Rh(I)-Rh(III) cycle is fundamental to numerous processes where rhodium carboxylates are used as precursors. google.comwikipedia.org

Ligand Association and Dissociation Kinetics Governing Rhodium(III) Isooctanoate Catalytic Activity

The 2-ethylhexanoate ligand is a carboxylate, which coordinates to the rhodium center. The strength of this coordination and the rate at which it can be replaced by other molecules influence the initiation rate of the catalysis. The bulky and flexible nature of the isooctanoate group enhances the solubility of the rhodium salt in organic solvents, a key practical advantage for homogeneous catalysis. However, under catalytic conditions, these ligands are labile and can be substituted by species such as carbon monoxide, hydrogen, alkenes, or stronger-binding phosphine ligands.

The rate of catalysis can be significantly affected by the concentration and nature of the coordinating species in the reaction mixture. In many industrial processes, such as hydroformylation, phosphine ligands are added to tune the catalyst's electronic and steric properties. google.com The dissociation of the initial isooctanoate ligand and the subsequent association of the phosphine ligand are crucial equilibrium steps in forming the true, highly active and selective catalytic species.

Substrate Activation Mechanisms Mediated by Rhodium(III) Isooctanoate

Rhodium(III) complexes are particularly effective in mediating the activation of otherwise inert C-H bonds, a process that has become a powerful tool in organic synthesis. nih.govsigmaaldrich.com While Rhodium(III) isooctanoate itself is a pre-catalyst, the Rh(III) intermediates formed during the catalytic cycle are responsible for this activation.

C-H activation by Rh(III) often occurs via a "concerted metalation-deprotonation" (CMD) pathway. In this mechanism, a directing group on the substrate first coordinates to the rhodium center, positioning a specific C-H bond close to the metal. A carboxylate ligand, which can be the isooctanoate from the precursor or another carboxylate added as a co-catalyst, then acts as an internal base to abstract the proton as the rhodium atom coordinates to the carbon, forming a stable rhodacycle intermediate. nih.govsnnu.edu.cn This C-H activation step transforms an unreactive C-H bond into a reactive Rh-C bond, which can then undergo further reactions like insertion of alkenes or alkynes. nih.gov

Rhodium(III) Isooctanoate in Homogeneous Catalysis

Rhodium(III) isooctanoate is a versatile and commercially significant pre-catalyst for a range of homogeneous catalytic reactions. Its high solubility in common organic solvents and its stability make it a convenient source of rhodium for industrial applications. google.commatthey.com The primary applications include hydroformylation (oxo process) and hydrosilylation. matthey.com

In hydroformylation, alkenes are converted to aldehydes by reaction with carbon monoxide and hydrogen. Rhodium catalysts, often generated from precursors like Rhodium(III) isooctanoate, offer high activity and excellent selectivity towards the desired linear aldehyde product, especially when modified with phosphine ligands. google.com In hydrosilylation, a silicon-hydrogen bond is added across an unsaturated bond, a key process in the production of silicones. Rhodium(III) isooctanoate is noted for its effectiveness and resistance to poisons in these reactions. matthey.com

Asymmetric Catalysis Mediated by Rhodium(III) Isooctanoate

A major application of rhodium catalysis is in the field of asymmetric synthesis, where chiral catalysts are used to produce one enantiomer of a chiral molecule preferentially over the other. Rhodium(III) isooctanoate is an excellent pre-catalyst for these transformations because its labile isooctanoate ligands can be readily replaced in situ by chiral ligands. nih.gov

The general strategy involves combining a rhodium source, such as Rhodium(III) isooctanoate, with a carefully designed chiral ligand. This forms a chiral rhodium complex that creates an asymmetric environment around the metal's active site. This chiral environment forces the substrate(s) to bind in a specific orientation, leading to the preferential formation of one enantiomeric product. A wide variety of chiral ligands, including those based on phosphines (e.g., BINAP, DIPAMP) and dienes, have been successfully used in combination with rhodium precursors for numerous asymmetric reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The use of Rhodium(III) isooctanoate as a precursor in combination with chiral ligands enables a broad spectrum of highly valuable enantioselective transformations. These include asymmetric hydrogenation, 1,4-additions (conjugate additions), and C-H functionalization reactions. organic-chemistry.orgsonar.chnih.gov

For example, in asymmetric hydrogenation, prochiral alkenes are reduced to chiral alkanes with high enantioselectivity. wikipedia.org In asymmetric 1,4-additions, organometallic reagents (like arylboronic acids) are added to α,β-unsaturated compounds to create chiral centers. organic-chemistry.orgorganic-chemistry.org The catalyst system, generated from a rhodium precursor and a chiral ligand, is crucial for controlling the stereochemical outcome. The table below illustrates the types of enantioselective transformations achievable with catalyst systems derived from rhodium precursors and chiral ligands.

| Transformation | Substrate | Reagent | Chiral Ligand Type | Product Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Prochiral Alkene | H₂ | Chiral Bisphosphine (e.g., DIPAMP) | Chiral Alkane | >95% |

| Asymmetric 1,4-Addition | α,β-Unsaturated Ketone | Arylboronic Acid | Chiral Diene | Chiral Ketone | 90-99% |

| Asymmetric 1,4-Addition | Maleimide | Arylboronic Acid | Chiral Phosphine-Olefin | Chiral Succinimide | 95-99% |

| Asymmetric C-H Functionalization | Arylhydroxamate | Diazo Compound | Chiral Cyclopentadienyl (B1206354) (Cp) | Chiral Isoindolone | >90% |

| Asymmetric 1,2-Addition | N-Tosylimine | Phenylboroxine | Chiral Diene | Chiral Amine Derivative | up to 98% |

This table presents representative data for rhodium-catalyzed asymmetric reactions where a rhodium precursor is combined with a chiral ligand. The performance is indicative of what can be achieved with systems initiated from precursors like Rhodium(III) isooctanoate. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgsonar.chnih.gov

Diastereoselective Synthesis Promoted by Rhodium(III) Isooctanoate

Rhodium(III) catalysts are instrumental in guiding the diastereoselectivity of various chemical reactions, particularly in the synthesis of cyclic compounds. In Rh(III)-catalyzed intramolecular C-H functionalization reactions involving substrates with tethered alkenes, it is possible to achieve high levels of diastereoselectivity in the formation of cyclopropane adducts.

The generally accepted mechanism for these transformations begins with the C-H activation of the substrate by the Rh(III) catalyst. This is followed by coordination of the tethered alkene and subsequent migratory insertion, which forms an alkyl Rh(III) intermediate. The final step involves a cyclization that leads to the formation of the cyclopropane ring. The steric and electronic properties of the ligands on the rhodium center, as well as the substrate itself, play a crucial role in controlling the facial selectivity of the migratory insertion and subsequent cyclization, ultimately dictating the diastereomeric outcome. For instance, reactions involving electron-deficient alkenes such as acrylates and vinyl ketones can yield trans-cyclopropane products with good to excellent diastereoselectivity nih.gov.

Computational studies have become a powerful tool for elucidating the origins of diastereoselectivity in these reactions. By modeling the transition states of the key steps, researchers can predict and explain the preferential formation of one diastereomer over another nih.gov.

C-H Functionalization Reactions Catalyzed by Rhodium(III) Isooctanoate

Transition metal-catalyzed C-H bond functionalization has emerged as a powerful strategy in organic synthesis, allowing for the construction of complex molecules from simple, readily available starting materials. nih.gov Rhodium(III) complexes, in particular, have been identified as exceptionally potent catalysts for a broad spectrum of such transformations. nih.gov These reactions are characterized by their mild conditions, broad functional group tolerance, and often low catalyst loadings, making them highly attractive for synthetic applications. nih.gov

Rh(III)-catalyzed C-H activation has been successfully employed to synthesize a wide array of N-heterocycles, which are privileged structures in natural products and pharmaceuticals. mdpi.com The general catalytic cycle involves a C-H bond cleavage event, typically through a concerted metalation-deprotonation (CMD) pathway, to form a rhodacycle intermediate. This intermediate then reacts with a coupling partner, such as an alkyne or alkene, through migratory insertion. The final product is released, and the active Rh(III) catalyst is regenerated. nih.gov

Notable examples of this methodology include:

Synthesis of Isocoumarins: Rh(III) catalysts facilitate a C-H activation/annulation cascade of enaminones with iodonium ylides to produce isocoumarins in high yields. This process involves C-H activation, migratory insertion of a rhodium-carbenoid, and subsequent acid-promoted intramolecular annulation. nih.gov

Decarboxylative C-H Functionalization: Isoxazoles can be functionalized at the C5 position through a rhodium(III)-catalyzed reaction with electron-deficient alkenes or sulfoxonium ylides, yielding alkenylation and acylmethylation products, respectively rsc.org.

Annulation with Petrochemical Feedstocks: Simple and robust procedures have been developed for the Rh(III)-catalyzed [4+2] cycloaddition of benzamides with feedstock gases like ethylene and propyne to construct isoquinolone scaffolds organic-chemistry.org.

| Reaction Type | Substrates | Coupling Partner | Product | Yield |

| Annulation Cascade | Enaminones | Iodonium Ylides | Isocoumarins | Up to 93% nih.gov |

| Tunable Coupling | Indole Derivatives | Alkylidenecyclopropanes | Alkenes (E-selective) | Not Specified rsc.org |

| Annulation | Benzamides | Ethylene/Propyne | Isoquinolones | Very Good organic-chemistry.org |

Hydrofunctionalization Reactions with Rhodium(III) Isooctanoate Catalysts

Hydrofunctionalization, the addition of an H-X molecule across an unsaturated bond, is a fundamental transformation in organic synthesis. Rhodium(III) catalysts have enabled significant advances in this area, particularly for achieving regioselectivity that is complementary to traditional methods.

A key example is the anti-Markovnikov hydroamidation of unactivated alkenes. nih.gov This reaction utilizes a Rh(III) catalyst in conjunction with dioxazolones as amidating reagents and isopropanol as a hydride source. The proposed mechanism involves the formation of a rhodium hydride species, which then undergoes migratory insertion into the alkene. A crucial feature of this system is that the migratory insertion step is reversible, which allows for the selective formation of the thermodynamically favored linear alkylrhodium intermediate. This intermediate is then trapped by the dioxazolone to yield the anti-Markovnikov hydroamidation product with high selectivity. nih.gov The reaction demonstrates broad substrate scope, tolerating various functional groups and different classes of olefins, including unactivated alkenes, styrenes, and electron-deficient alkenes. nih.gov

Another significant application is in diastereoselective and enantioselective hydrosilylation/cyclization reactions. For example, the reductive cyclization of cyclohexadienone-tethered 1,6-dienes can produce cis-bicyclic products containing three contiguous stereocenters with high yields and excellent diastereoselectivity researchgate.net.

| Reaction | Substrate Class | Key Features | Product Type |

| Hydroamidation | Unactivated Alkenes | Anti-Markovnikov selectivity, Reversible migratory insertion | Linear Amides nih.gov |

| Hydrosilylation/Cyclization | 1,6-Dienes | High diastereoselectivity, High enantioselectivity | cis-Bicyclic Compounds researchgate.net |

Cross-Coupling Methodologies Utilizing Rhodium(III) Isooctanoate

Rhodium-catalyzed cross-coupling reactions are essential tools for the formation of carbon-carbon and carbon-heteroatom bonds. cvr.ac.in While palladium has historically dominated this field, rhodium catalysts offer unique reactivity and selectivity profiles for a range of coupling transformations.

Rhodium(III) catalysts are particularly effective in C-H activation-based coupling reactions, where a C-H bond is cleaved and functionalized in a single step, avoiding the need for pre-functionalized starting materials. cvr.ac.in These methodologies often involve the generation of organo-rhodium reactive intermediates that drive the catalytic cycle. cvr.ac.in

Recent advancements include:

Regio-switchable Allyl-Allyl Coupling: By fine-tuning the rhodium catalytic system (catalyst and ligands), it is possible to control the regioselectivity of the cross-coupling between gem-difluorinated cyclopropanes and allylboronates. This allows for the selective synthesis of structurally diverse fluorinated 1,3-dienes, 1,4-dienes, and 1,5-dienes. nih.gov

Asymmetric Suzuki-Miyaura Type Reactions: Rhodium catalysts have been developed for the asymmetric arylation of substrates like allylic halides. These reactions utilize boronic acids to create enantiomerically enriched products with C(sp³)-hybridized stereocenters, addressing a long-standing challenge in cross-coupling chemistry. sigmaaldrich.com

Ring-Opening Polymerization Initiated by Rhodium(III) Isooctanoate

Ring-opening polymerization (ROP) is a primary method for producing biodegradable polymers, such as polylactides (PLAs), from cyclic monomers. This process can be initiated by various catalysts, including metal alkoxide complexes. The mechanism often follows a "coordination-insertion" pathway, where the monomer coordinates to the metal center and is subsequently inserted into the metal-alkoxide bond, extending the polymer chain. diva-portal.org

While a wide range of metal complexes, particularly those of Group 3 metals like yttrium and lanthanides, have been extensively studied and proven highly effective for the controlled ROP of lactide, the use of Rhodium(III) isooctanoate for this specific application is not as widely documented in the literature. researchgate.net The majority of research into rhodium catalysis focuses on the C-H functionalization, cross-coupling, and hydrofunctionalization reactions described previously. Radical ring-opening polymerization (rROP) is another strategy used to incorporate functional groups into polymer backbones, but this typically involves radical initiators rather than organometallic catalysts like rhodium(III) isooctanoate digitellinc.com.

Heterogenization Strategies for Rhodium(III) Isooctanoate Catalysts

While homogeneous catalysts like Rhodium(III) isooctanoate offer high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses these issues by combining the advantages of homogeneous catalysis (high performance) with those of heterogeneous catalysis (easy separation and recyclability).

Immobilization Techniques on Inert Supports for Rhodium(III) Isooctanoate

The immobilization of a rhodium catalyst can be achieved through several techniques, each aiming to anchor the active metal species to an insoluble support without compromising its catalytic activity. The choice of support and immobilization method is critical to the performance of the resulting heterogeneous catalyst.

Common inert supports include:

Inorganic Oxides: Materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) are widely used due to their high surface area, thermal stability, and mechanical robustness.

Polymers: Organic polymers such as polystyrene, often functionalized with ligands that can coordinate to the rhodium center, serve as versatile supports.

Carbon-based Materials: Activated carbon and graphene offer high surface areas and can be functionalized for catalyst anchoring.

Metal-Organic Frameworks (MOFs): These crystalline materials have well-defined pores and can be designed to encapsulate or covalently bind catalytic species.

Immobilization can be achieved via:

Physisorption: The catalyst is adsorbed onto the support surface through non-covalent interactions (e.g., van der Waals forces, hydrogen bonding). This method is simple, but leaching of the catalyst can be a significant issue.

Covalent Bonding: The catalyst is attached to the support through a strong covalent bond. This is often achieved by first functionalizing the support with a ligand that can coordinate to the rhodium center. This method provides a more robust catalyst with less leaching.

Encapsulation: The catalyst is physically trapped within the porous structure of a support material, such as a zeolite or MOF. This "ship-in-a-bottle" approach can effectively prevent leaching while allowing reactants and products to diffuse through the pores.

These strategies, while broadly applicable to transition metal catalysts, can be tailored for rhodium complexes to create robust, recyclable catalysts for various organic transformations.

Performance Evaluation of Supported Rhodium(III) Isooctanoate Catalysts

The performance of heterogeneous catalysts, where the active metal species is dispersed on a solid support, is critically dependent on the nature of the support material and the interaction between the metal and the support. While specific studies evaluating supported Rhodium(III) isooctanoate are not extensively detailed in the provided research, the broader study of supported rhodium catalysts offers significant insights into the factors that would govern their performance. The choice of support material can influence catalytic activity, product selectivity, and stability.

The influence of the support extends to the physical and chemical state of the rhodium species. Studies on rhodium-based catalysts for methane oxidation have investigated supports such as amorphous silica (SiO₂), γ-alumina, and various zeolites (ZSM-5, SSZ-13). dtu.dk Characterization of these catalysts revealed that the impregnation of rhodium did not alter the fundamental structure of the support materials. dtu.dk The active rhodium species was often found to be well-dispersed rhodium oxide (Rh₂O₃), which is considered the working state of the catalyst under oxygen-rich conditions. dtu.dk

Similarly, in the context of synthesis gas conversion, rhodium catalysts have been prepared on supports like γ-alumina, vanadium(III) oxide (V₂O₃), chromia (Cr₂O₃), and molybdena (MoO₃). rsc.org The selectivity of these catalysts towards oxygenated products such as methanol and ethanol was strongly dependent on the support, following the trend: V₂O₃ > MoO₃ > Al₂O₃ > Cr₂O₃. rsc.org The alumina-supported catalyst, however, showed the highest selectivity for methanol. rsc.org

The distribution and particle size of rhodium are also heavily influenced by the support. For catalysts used in cyclohexane ring opening, SEM analysis showed that rhodium was evenly distributed on single-component supports like SiO₂ and Al₂O₃. nih.gov In-situ characterization using techniques like Extended X-ray Absorption Fine Structure (EXAFS) on alumina-supported rhodium catalysts has shown that upon reduction, very small rhodium particles (< 1 nm in diameter) are formed. rsc.org

The table below summarizes the effect of different support materials on the performance of rhodium catalysts in various reactions, which serves as a model for predicting the behavior of supported Rhodium(III) isooctanoate.

| Reaction | Support Material | Rhodium Precursor/State | Key Performance Finding |

| Partial Oxidation of Isooctane | Alumina (Al₂O₃) | 1% wt Rhodium | Active, but side reactions occur. mq.edu.au |

| Ceria-Alumina (CeO₂-Al₂O₃) | 1% wt Rhodium | Similar activity to alumina support. mq.edu.au | |

| Ceria-Zirconia (CeO₂-ZrO₂) | 1% wt Rhodium | Preferred support; prevents methanation. mq.edu.au | |

| Methane Oxidation | ZSM-5 Zeolites | Rhodium(III) nitrate | Activity depends on Rh nanoparticle formation. dtu.dk |

| γ-Alumina (γ-Al₂O₃) | Rhodium(III) nitrate | Well-dispersed Rh₂O₃ observed. dtu.dk | |

| Synthesis Gas Conversion | Vanadium(III) Oxide (V₂O₃) | Rhodium Chloride | Highest selectivity to higher oxygenates. rsc.org |

| Molybdena (MoO₃) | Rhodium Chloride | Good selectivity to higher oxygenates. rsc.org | |

| γ-Alumina (γ-Al₂O₃) | Rhodium Chloride | Highest selectivity to methanol. rsc.org | |

| Cyclohexane Ring Opening | CaMgAlO | Rhodium(III) oxide | High selectivity to n-hexane (75%). nih.gov |

Reaction Kinetics and Mechanistic Studies of Rhodium(III) Isooctanoate Catalysis

Mechanistic studies are fundamental to understanding and optimizing catalytic processes. For reactions involving rhodium catalysts, these studies often combine reaction kinetics, isotopic labeling, and spectroscopic analysis to elucidate the catalytic cycle, identify key intermediates, and determine the rate-limiting step.

Rate Law Determination and Kinetic Isotope Effects in Rhodium(III) Isooctanoate Catalyzed Reactions

The determination of a reaction's rate law provides quantitative insight into how the concentration of reactants, catalysts, and other species affects the reaction rate. This information is crucial for proposing a plausible reaction mechanism. A key tool in mechanistic studies is the kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium). scribd.com KIEs can reveal whether a specific C-H bond is broken in the rate-determining step of a reaction. scribd.com

While specific rate law determinations for Rhodium(III) isooctanoate are not detailed, studies on analogous rhodium carboxylate catalysts provide a strong framework for understanding its likely kinetic behavior. For instance, the mechanism of cyclopropanation catalyzed by dirhodium tetracarboxylates, such as dirhodium(II) tetrakis(octanoate), has been investigated using ¹³C KIEs. nih.gov In the cyclopropanation of styrene with methyl phenyldiazoacetate catalyzed by Rh₂(octanoate)₄, a significant ¹³C isotope effect of 1.024 was observed at the terminal olefinic carbon, with a smaller effect (1.003-1.004) at the internal olefinic carbon. nih.gov This pattern is consistent with a highly asynchronous, concerted cyclopropanation mechanism involving a rhodium carbenoid intermediate. nih.gov

The magnitude of the KIE can also provide information about the transition state. For example, the smaller terminal olefinic isotope effect (1.012-1.015) observed in the same reaction but with ethyl diazoacetate suggests an earlier transition state. nih.gov These experimental KIE values have been shown to match well with predictions from density functional theory (DFT) calculations, lending strong support to the proposed rhodium carbenoid mechanism. nih.gov

The table below presents examples of kinetic isotope effects measured in rhodium-catalyzed reactions, illustrating their utility in mechanistic analysis.

| Catalyst System | Reaction | Isotopic Substitution | Observed KIE | Mechanistic Implication |

| Rh₂(octanoate)₄ | Cyclopropanation of styrene with methyl phenyldiazoacetate | ¹³C at terminal olefinic carbon | 1.024 nih.gov | Asynchronous, concerted cyclopropanation. nih.gov |

| Rh₂(octanoate)₄ | Cyclopropanation of styrene with methyl phenyldiazoacetate | ¹³C at internal olefinic carbon | 1.003-1.004 nih.gov | Supports asynchronous transition state. nih.gov |

| Rh₂(octanoate)₄ | Cyclopropanation of styrene with ethyl diazoacetate | ¹³C at terminal olefinic carbon | 1.012-1.015 nih.gov | Suggests an earlier transition state. nih.gov |

| Generic Rh(III) Catalyst | C-H Activation | H vs. D at activation site | Typically > 1 | C-H bond cleavage is part of the rate-determining step. nih.govnih.gov |

Spectroscopic Interrogation of Reaction Intermediates in Rhodium(III) Isooctanoate Catalytic Cycles

Spectroscopic techniques are indispensable for identifying and characterizing the transient species that form during a catalytic cycle. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and X-ray crystallography provide structural and electronic information about reaction intermediates. researchgate.netnih.gov

In the context of supported rhodium catalysts, FT-IR spectroscopy of adsorbed probe molecules, like carbon monoxide (CO), is a powerful method to characterize the state of the rhodium species. nih.gov Studies on Rh/alumina catalysts show the presence of both metallic Rh particles (characterized by IR bands at 2070-2060 cm⁻¹) and highly dispersed rhodium species, such as Rh(I)(CO)₂ gem-dicarbonyls. nih.gov The relative amounts of these species change depending on the reaction conditions, indicating that the catalyst surface is dynamic. nih.gov

For homogeneous Rh(III) catalysis, multinuclear NMR spectroscopy is a key tool. For example, in studies of rhodium nitrato complexes, NMR has been used to characterize species like [RhH₂(ONO₂)(PPh₃)₃], an intermediate formed by the reaction of a Rh(I) precursor with H₂. researchgate.net

Mechanistic studies of Rh(III)-catalyzed C-H activation often lead to the isolation and structural characterization of catalytically competent rhodacycle intermediates. nih.gov These stable intermediates provide a snapshot of the catalytic cycle and confirm the C-H activation step. For example, a seven-membered rhodacyclic intermediate has been proposed in the Rh(III)-Rh(I)-Rh(III) pathway for certain coupling reactions. snnu.edu.cn Similarly, in a detailed study of a rhodium-catalyzed transfer hydroarylation, in-situ NMR monitoring and the synthesis of putative intermediates, such as a rhodium-alkoxide complex and a rhodium-aryl complex, were crucial for mapping out the catalytic cycle. nih.gov These studies confirmed that the cycle proceeds through steps like β-carbon elimination and migratory insertion. nih.gov

DFT calculations often complement these spectroscopic studies by providing theoretical models and energy profiles for proposed intermediates and transition states, further clarifying the reaction mechanism. rsc.orgnih.gov

Theoretical and Computational Investigations of Rhodium Iii Isooctanoate

Density Functional Theory (DFT) Studies of the Electronic Structure of Rhodium(III) Isooctanoate

Detailed research findings from DFT studies on analogous Rhodium(III) carboxylate systems reveal key electronic features. The calculations typically show a significant degree of covalent character in the Rhodium-Oxygen bonds, arising from the overlap between the Rhodium d-orbitals and the Oxygen p-orbitals of the carboxylate groups. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is often localized on the isooctanoate ligands, while the LUMO is typically centered on the rhodium atom, indicating that the complex is susceptible to nucleophilic attack at the ligand and electrophilic attack at the metal center.

The calculated energy of the HOMO-LUMO gap provides a theoretical estimate of the kinetic stability of the complex. Furthermore, population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, are used to determine the partial atomic charges. These analyses consistently show a significant positive charge on the rhodium atom, confirming its +3 oxidation state, and negative charges on the coordinating oxygen atoms. This charge distribution is fundamental to the electrostatic interactions governing the complex's geometry and reactivity. nih.govnih.govresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of a Rhodium(III) Carboxylate Complex Note: This table presents typical data obtained from DFT calculations on a model Rh(III) carboxylate system for illustrative purposes.

| Property | Calculated Value | Description |

| Rh Atomic Charge (NBO) | +1.65 e | Effective charge on the Rhodium center, indicating significant charge transfer from ligands. |

| O (carboxylate) Atomic Charge (NBO) | -0.85 e | Effective charge on a coordinating oxygen atom, highlighting the polar nature of the Rh-O bond. |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | An indicator of the chemical reactivity and kinetic stability of the complex. |

Molecular Dynamics Simulations of Ligand-Metal Interactions in Rhodium(III) Isooctanoate Systems

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of atomic and molecular motions. For Rhodium(III) isooctanoate, MD simulations offer insights into the dynamic nature of the ligand-metal interactions, the conformational flexibility of the isooctanoate chains, and the influence of the solvent environment.

Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine forces at each time step, can provide a highly accurate description of the system's evolution. nih.govresearchgate.net These simulations can reveal the dynamic processes of ligand association and dissociation, which are crucial steps in many catalytic reactions. The simulations can track the fluctuations in Rh-O bond lengths and angles over time, providing information on the strength and lability of these bonds.

Classical MD simulations, which use force fields to describe interatomic interactions, allow for the study of larger systems over longer timescales. mdpi.com These simulations are particularly useful for investigating how the long, flexible isooctanoate ligands behave. The aliphatic chains can adopt numerous conformations, influencing the steric accessibility of the rhodium center. MD simulations can quantify this flexibility and identify the most probable ligand orientations, which has direct implications for the catalyst's interaction with substrates. Furthermore, when the complex is simulated in a solvent, MD can model the structure of the solvent shell around the catalyst and calculate properties such as the radial distribution functions between the rhodium atom and solvent molecules, revealing the specifics of solvation.

Table 2: Typical Parameters for an MD Simulation of Rhodium(III) Isooctanoate in a Solvent Note: This table provides an example of simulation parameters used in a typical MD study.

| Parameter | Value/Setting | Purpose |

| Simulation Software | Materials Studio, GROMACS | To perform the molecular dynamics calculations. |

| Force Field | COMPASSII, UFF | To model the interatomic potentials for classical MD. |

| Ensemble | NVT (Canonical) | To maintain constant Number of particles, Volume, and Temperature. |

| Temperature | 298 K | To simulate the system at standard room temperature. |

| Time Step | 1.0 fs | The interval between successive calculations of forces and positions. |

| Simulation Duration | 100 ns | The total time over which the system's dynamics are simulated. |

| Solvent Model | Explicit (e.g., TIP3P water) | To accurately model the interactions between the complex and solvent molecules. |

Computational Prediction of Catalytic Activity and Selectivity for Rhodium(III) Isooctanoate

DFT calculations are the workhorse for these predictions. By locating the transition state (TS) structure for a given reaction step, its energy can be computed relative to the preceding reactant or intermediate. A lower activation energy implies a faster reaction rate. This approach allows for the direct comparison of different potential catalytic pathways. nih.govnih.gov

Furthermore, computational models can predict selectivity, such as regioselectivity or stereoselectivity. When a reaction can lead to multiple products, DFT calculations can determine the energy barriers for the pathways leading to each product. The product formed via the pathway with the lowest energy barrier is predicted to be the major product. dntb.gov.ua For instance, in a hydroformylation reaction, calculations can predict whether the linear or branched aldehyde will be preferentially formed. These predictive capabilities are invaluable for designing more efficient and selective catalysts by computationally screening various ligands or reaction conditions before undertaking experimental work. nih.gov

Table 3: Hypothetical Calculated Activation Free Energies (ΔG‡) for Competing Catalytic Pathways Note: This table illustrates how computational data can be used to predict catalyst selectivity.

| Reaction Pathway | Transition State | ΔG‡ (kcal/mol) | Predicted Outcome |

| Pathway A (forms Product A) | TS-A | 20.5 | Major Product |

| Pathway B (forms Product B) | TS-B | 23.8 | Minor Product |

| Difference (ΔΔG‡) | 3.3 | Product A is favored by a significant margin. |

Quantum Chemical Modeling of Reaction Pathways Involving Rhodium(III) Isooctanoate

Quantum chemical modeling provides a comprehensive map of the entire reaction pathway for a catalytic process involving Rhodium(III) isooctanoate. This goes beyond calculating a single energy barrier to charting the energy landscape of the full catalytic cycle, including all intermediates and transition states. nih.govnih.gov

The process begins with a proposed mechanism. For each step—such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination—quantum chemical methods are used to optimize the geometries of the reactant, product, and the transition state connecting them. nih.govresearchgate.net The energies of these stationary points are then used to construct a reaction energy profile.

This detailed modeling can reveal mechanistic nuances that are not experimentally observable. For example, it can determine the precise nature of the active catalytic species, which may involve a change in the oxidation state of the rhodium center (e.g., from Rh(III) to Rh(I) and back). nih.gov It can also clarify the role of the isooctanoate ligands—whether they remain coordinated throughout the cycle (spectator ligands) or actively participate in the reaction. By comparing the computed energy profiles of different proposed mechanisms, the most energetically favorable pathway can be identified, providing a robust, theoretically-backed understanding of how the catalyst functions. researchgate.net

Advanced Characterization Techniques Applied to Rhodium Iii Isooctanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics of Rhodium(III) Isooctanoate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Rhodium(III) isooctanoate in solution. While proton (¹H) and carbon-¹³ (¹³C) NMR are routine for characterizing the isooctanoate ligand, rhodium-103 (¹⁰³Rh) NMR provides direct information about the metal center.

The ¹⁰³Rh nucleus is a spin-1/2 nucleus with 100% natural abundance. nih.gov However, it possesses a low gyromagnetic ratio, which leads to low receptivity and challenges in detection. nih.gov Despite these difficulties, ¹⁰³Rh NMR is highly sensitive to the coordination environment of the rhodium atom. The chemical shifts for rhodium(III) compounds span a very wide range, typically from -2000 ppm to +10000 ppm. northwestern.edu For six-coordinate Rh(III) complexes, such as Rh(acac)₃, the isotropic chemical shift (δ_iso) has been reported at 8380 ppm. nih.govresearchgate.net The specific chemical shift for Rhodium(III) isooctanoate would be indicative of its precise coordination geometry and the nature of the Rh-O bonds.

¹H and ¹³C NMR spectra are used to confirm the integrity and structure of the isooctanoate ligands. The chemical shifts and coupling patterns of the aliphatic protons and carbons provide a fingerprint of the branched octanoate structure. Dynamic processes, such as ligand exchange or fluxionality, can also be studied using variable-temperature NMR experiments. rsc.org

Table 1: Expected NMR Spectroscopic Data for Rhodium(III) Isooctanoate This table is predictive, based on typical values for analogous compounds.

| Nucleus | Technique | Expected Chemical Shift (ppm) | Information Obtained |

| ¹⁰³Rh | 1D ¹⁰³Rh NMR | 7000 - 9000 | Direct probe of the Rh(III) electronic environment, coordination number, and symmetry. |

| ¹H | 1D ¹H NMR, 2D COSY | 0.8 - 2.5 | Structural confirmation of the isooctanoate ligand, including branching and stereochemistry. |

| ¹³C | 1D ¹³C NMR, 2D HSQC/HMBC | 10 - 40 (aliphatic), 170 - 190 (carboxylate) | Confirms the carbon backbone of the ligand and identifies the carboxylate carbon. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Rhodium(III) Isooctanoate

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of Rhodium(III) isooctanoate and for gaining insight into its structure through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the intact molecular ion or related adducts can be observed, confirming the compound's molecular formula.

The fragmentation pattern in the mass spectrum provides structural information. libretexts.org For Rhodium(III) isooctanoate, fragmentation is expected to proceed through characteristic pathways for metal carboxylates and aliphatic chains. libretexts.org Common fragmentation patterns include:

Loss of a neutral ligand: The initial fragmentation step often involves the loss of a neutral isooctanoic acid molecule or an isooctanoate radical.

Sequential ligand loss: Subsequent losses of additional isooctanoate ligands can be observed.

Ligand fragmentation: The isooctanoate ligand itself can fragment, typically through the loss of alkyl groups. Cleavage of C-C bonds within the branched alkyl chain results in clusters of peaks separated by 14 mass units (CH₂). libretexts.org

Acylium ion formation: Cleavage of the bond next to the carbonyl group can lead to the formation of stable acylium ions. libretexts.orgchemguide.co.uk

The resulting mass spectrum consists of a series of peaks, with the tallest peak, known as the base peak, representing the most stable or most commonly formed fragment ion. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for a Putative Monomeric Rh(C₈H₁₅O₂)₃

| m/z (mass-to-charge ratio) | Possible Ion Fragment | Fragmentation Pathway |

| 532.2 | [Rh(C₈H₁₅O₂)₃]⁺ | Molecular Ion (M⁺) |

| 389.2 | [Rh(C₈H₁₅O₂)₂]⁺ | Loss of isooctanoate radical (•C₇H₁₅COO) |

| 246.1 | [Rh(C₈H₁₅O₂)]⁺ | Loss of two isooctanoate radicals |

| 127.1 | [C₇H₁₅CO]⁺ | Acylium ion from ligand fragmentation |

| 102.9 | [Rh]⁺ | Bare rhodium ion |

X-ray Absorption Spectroscopy (XAS) for Probing the Electronic and Geometric Structure of Rhodium(III) Isooctanoate

X-ray Absorption Spectroscopy (XAS) is a technique that provides detailed information about the electronic state and local geometric structure of the rhodium atoms in Rhodium(III) isooctanoate. illinois.edu The technique is element-specific and can be applied to crystalline or amorphous samples in various states. diva-portal.org XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, at the Rh K-edge (~23220 eV) or L₃-edge (~3004 eV), is sensitive to the oxidation state and coordination geometry of the rhodium center. nih.gov The energy of the absorption edge is directly correlated with the oxidation state of the absorbing atom. nih.gov For Rhodium(III) isooctanoate, the edge position would be consistent with the +3 oxidation state, distinguishing it from Rh(0), Rh(I), or other rhodium species. nih.govresearchgate.net

The EXAFS region contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations provides quantitative information about the local structure around the rhodium atom, including:

Coordination Number (CN): The number of nearest-neighbor oxygen atoms.

Bond Distances: Precise Rh-O bond lengths.

Debye-Waller Factor: A measure of the static and thermal disorder in the bond distances.

This data is crucial for building an accurate model of the coordination sphere of the rhodium center in the complex. nih.gov

Table 3: Information Derived from XAS Analysis of Rhodium(III) Isooctanoate

| XAS Region | Parameter | Structural Information |

| XANES | Edge Energy | Confirms the Rh(III) oxidation state. |

| XANES | Pre-edge Features | Provides details on the coordination geometry (e.g., octahedral vs. tetrahedral). |

| EXAFS | Fourier Transform Peak Position | Determines the Rh-O bond distance. |

| EXAFS | Fourier Transform Peak Intensity | Relates to the coordination number of oxygen atoms around the rhodium center. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species in Rhodium(III) Isooctanoate Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons (paramagnetic species). rsc.org Rhodium(III) has a 4d⁶ electron configuration. In a typical octahedral coordination environment provided by the oxygen atoms of the isooctanoate ligands, the d-electrons adopt a low-spin state, resulting in a fully paired t₂g⁶ configuration. This makes the Rh(III) center diamagnetic and therefore EPR-silent.

The primary application of EPR spectroscopy in the study of a Rhodium(III) isooctanoate system is not to observe the Rh(III) ion itself, but to detect and characterize any paramagnetic impurities or catalytically relevant intermediates. cardiff.ac.uk For instance, the presence of Rh(II) (4d⁷, low spin, S=1/2) or Rh(0) species, which might form through reduction during a catalytic process or as impurities, could be identified by their characteristic EPR signals. researchgate.net The EPR spectrum can provide information on the g-values and hyperfine coupling constants, which helps in identifying the nature of the paramagnetic center and its immediate coordination environment. nih.gov

Therefore, EPR serves as a highly sensitive tool for assessing the purity of Rhodium(III) isooctanoate and for mechanistic studies where changes in the rhodium oxidation state are suspected.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information in Rhodium(III) Isooctanoate

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the nature of chemical bonds within Rhodium(III) isooctanoate. The most informative region in the vibrational spectrum is associated with the carboxylate group (-COO⁻) of the isooctanoate ligands.

The coordination mode of the carboxylate ligand to the rhodium center can be determined by analyzing the positions of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. The difference in wavenumber between these two bands (Δν = νₐₛ - νₛ) is a well-established diagnostic marker:

Monodentate Coordination: The C-O bonds are inequivalent, leading to a large separation (Δν > 200 cm⁻¹), similar to that found in esters.

Bidentate Chelating: Both oxygen atoms coordinate to the same metal center, resulting in a small separation (Δν < 100 cm⁻¹).

Bidentate Bridging: The carboxylate bridges two different metal centers, leading to an intermediate separation (Δν ≈ 140-170 cm⁻¹), similar to the ionic carboxylate.

The IR and Raman spectra will also show characteristic bands for the C-H stretching and bending modes of the ligand's alkyl chains. The low-frequency region (below 600 cm⁻¹) contains vibrations associated with the Rh-O bonds, providing direct information about the rhodium-ligand coordination.

Table 4: Diagnostic Carboxylate Stretching Frequencies in Vibrational Spectra

| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |

| Ionic (e.g., Na⁺ salt) | ~1560 | ~1415 | ~145 |

| Monodentate | >1650 | <1360 | >200 |

| Bidentate Chelating | ~1520 | ~1440 | <100 |

| Bidentate Bridging | ~1580 | ~1420 | ~160 |

High-Resolution Microscopy Techniques (e.g., TEM, SEM) for Nanostructural Characterization of Supported Rhodium(III) Isooctanoate Catalysts

When Rhodium(III) isooctanoate is used as a precursor to prepare heterogeneous catalysts, its morphology and dispersion on a support material are critical to its performance. High-resolution microscopy techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are essential for this characterization. dtu.dk

Transmission Electron Microscopy (TEM) offers much higher resolution, allowing for the visualization of individual rhodium-containing nanoparticles. dtu.dk TEM analysis can determine:

Particle Size and Distribution: Statistical analysis of TEM images provides the average size and size distribution of the rhodium species after deposition and calcination.

Particle Morphology: The shape and crystallinity of the nanoparticles can be assessed.

Dispersion: TEM reveals how well the rhodium species are spread across the support surface, identifying areas of agglomeration.

These techniques are vital for correlating the physical structure of the catalyst with its activity and selectivity in chemical reactions. mdpi.com

Table 5: Application of Microscopy Techniques to Supported Rhodium Catalysts

| Technique | Information Obtained | Scale |

| SEM | Surface topography, particle morphology, macro-level dispersion | Micrometer to Millimeter |

| SEM-EDX | Elemental composition and mapping | Micrometer |

| TEM | Nanoparticle size, shape, and distribution; crystallinity | Nanometer to Angstrom |

| HR-TEM | Lattice fringes, crystal defects, atomic-level structure | Angstrom |

Emerging Research Avenues and Future Outlook for Rhodium Iii Isooctanoate Chemistry

Design of Next-Generation Rhodium(III) Isooctanoate Catalysts with Enhanced Performance

The performance of a homogeneous catalyst like Rhodium(III) isooctanoate is intrinsically linked to the molecular environment of the rhodium center. Researchers are actively exploring modifications to the catalyst's structure to boost its activity, selectivity, and stability.

Key strategies include:

Ligand Modification: The 2-ethylhexanoate (B8288628) ligands that surround the rhodium ion play a crucial role in the catalyst's performance by providing a balance of steric bulk and electronic properties. By systematically altering the carboxylate ligand, researchers aim to fine-tune the catalyst's reactivity for specific transformations. This can involve introducing functional groups to the ligand backbone to influence solubility, stability, or interaction with substrates. The development of dirhodium compounds with carboxamidate ligands, for example, has led to catalysts with unique structural rigidity and broader applications in metal carbene reactions. acs.org

Immobilization on Supports: To bridge the gap between homogeneous and heterogeneous catalysis, significant effort is being directed towards anchoring rhodium complexes onto solid supports. This approach aims to simplify catalyst separation and recycling, a key factor in sustainable chemistry. Supports can range from traditional materials like activated carbon and alumina (B75360) to advanced materials like mesoporous silica (B1680970) and polymers. sigmaaldrich.comresearchgate.net An immobilized rhodium catalyst has been successfully used in a fixed-bed flow reactor for C-H functionalization reactions, demonstrating enhanced recyclability. researchgate.net

Development of Single-Atom Catalysts (SACs): A frontier in catalyst design is the development of single-atom catalysts, where individual rhodium atoms are dispersed on a support material. This strategy maximizes the atom efficiency of the precious metal and can lead to catalysts with exceptional activity and selectivity. Research on rhodium single-atom catalysts has shown enhanced performance in electrocatalytic applications, a principle that could be extended to organic synthesis. rsc.org

| Catalyst Design Strategy | Objective | Potential Advantages | Research Focus |

|---|---|---|---|

| Ligand Modification | Tune electronic and steric properties of the Rh center. | Enhanced selectivity, activity, and stability for specific reactions. acs.org | Synthesis of novel carboxylate and carboxamidate ligands. |

| Immobilization/Heterogenization | Facilitate catalyst recovery and reuse. | Improved sustainability, reduced metal leaching, suitability for flow processes. researchgate.net | Anchoring rhodium complexes on polymers, silica, and other solid supports. |

| Single-Atom Catalysis (SAC) | Maximize atomic efficiency of rhodium. | Ultra-high activity, unique selectivity, minimal metal usage. rsc.org | Controlled deposition of individual Rh atoms on supports like activated carbon. rsc.org |

Integration of Rhodium(III) Isooctanoate in Flow Chemistry Systems for Continuous Processes

The transition from traditional batch manufacturing to continuous flow processes represents a paradigm shift in chemical production, offering significant advantages in terms of safety, efficiency, and scalability. d-nb.infoscispace.com Rhodium(III) isooctanoate is well-suited for this transition, and research is focused on integrating it into continuous flow systems.

Flow chemistry utilizes microreactors or packed-bed reactors, which offer superior heat and mass transfer compared to large batch reactors. scispace.com This precise control over reaction conditions can lead to higher yields, improved selectivity, and the ability to safely handle highly reactive intermediates. nih.govrsc.org

For Rhodium(III) isooctanoate, two primary approaches are being explored:

Homogeneous Flow Systems: The catalyst's solubility in common organic solvents allows it to be used directly in homogeneous flow reactions. The reactants and the dissolved catalyst are continuously pumped through a heated reactor coil, with the product emerging at the other end. While straightforward, this approach requires a downstream separation step to remove the catalyst from the product stream.

Heterogeneous Flow Systems: The more advanced approach involves using an immobilized version of the rhodium catalyst packed into a column reactor. researchgate.net The reactant solution flows through the column, reacting with the solid-supported catalyst. This setup dramatically simplifies product purification and allows for the long-term, continuous use of the catalyst with minimal loss. researchgate.net Such systems have been demonstrated for rhodium-catalyzed carbene transfer reactions, showcasing the potential for producing families of compounds with no loss in catalytic activity over multiple runs. researchgate.net

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scale | Limited by reactor size; scaling up can be challenging. | Scalable by extending operation time ("scaling out"). uc.pt |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Excellent due to high surface-area-to-volume ratio. scispace.com |

| Safety | Large volumes of hazardous materials can pose significant risks. nih.gov | Small reactor volumes enhance safety, especially for highly exothermic reactions. scispace.com |

| Catalyst Handling | Requires separation from the product mixture after each batch. | Immobilized catalysts can be reused continuously, simplifying purification. researchgate.netasymchem.com |

| Process Control | Variable conditions during reaction startup and shutdown. | Precise control over temperature, pressure, and residence time. nih.gov |

Exploration of Sustainable Applications for Rhodium(III) Isooctanoate in Green Chemical Production

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netepa.gov Catalysis, particularly with efficient catalysts like Rhodium(III) isooctanoate, is a cornerstone of green chemistry. cuestionesdefisioterapia.com Research is actively exploring its use in applications that align with these principles.

Key areas of sustainable application include:

C-H Activation: Rhodium catalysts are highly effective in promoting the activation of carbon-hydrogen (C-H) bonds. sigmaaldrich.com C-H activation allows for the direct functionalization of simple hydrocarbons, providing a more atom-economical route to complex molecules compared to traditional methods that require pre-functionalized starting materials. rsc.org This minimizes waste by maximizing the incorporation of all reactant materials into the final product, a core principle of green chemistry. epa.gov

Utilization of Renewable Feedstocks: A major goal of green chemistry is to replace depleting feedstocks with renewable ones. Carbon dioxide (CO2), an abundant greenhouse gas, is considered a key renewable C1 feedstock. rsc.org Research has demonstrated that rhodium catalysts can facilitate the carboxylation of organic molecules using CO2, converting a waste product into valuable chemicals and materials. rsc.orgdntb.gov.ua

Recyclable Catalysis in Green Solvents: The high cost and potential toxicity of rhodium necessitate its efficient recovery and reuse. Developing robust, recyclable rhodium catalytic systems is a significant research focus. rsc.org This is often coupled with the use of environmentally benign solvents, such as ethanol, to further reduce the environmental impact of the chemical process. rsc.org

| Green Chemistry Principle | Application in Rhodium(III) Isooctanoate Chemistry | Sustainability Impact |

|---|---|---|

| Atom Economy | Catalyzing C-H activation reactions. sigmaaldrich.comrsc.org | Maximizes the use of starting materials, generating less waste. epa.gov |

| Use of Renewable Feedstocks | Carboxylation reactions using carbon dioxide (CO2). rsc.orgdntb.gov.ua | Reduces reliance on fossil fuels and helps mitigate greenhouse gas emissions. |

| Catalysis | Development of highly efficient and selective catalytic cycles. | Reduces energy requirements and minimizes stoichiometric byproducts. epa.gov |

| Safer Solvents & Auxiliaries | Performing reactions in green solvents like ethanol. rsc.org | Reduces environmental pollution and health hazards associated with volatile organic compounds. |

| Waste Prevention | Designing recyclable catalysts to minimize metal loss. rsc.org | Prevents pollution and conserves a precious metal resource. |

Multidisciplinary Research at the Interface of Rhodium(III) Isooctanoate Chemistry and Advanced Materials Science

The convergence of catalysis and materials science is creating new opportunities for technological innovation. Rhodium(III) isooctanoate is not only a catalyst but also a valuable precursor for the synthesis of advanced rhodium-based materials. Its good solubility and stability make it an ideal starting material for creating materials with tailored properties. alfachemic.com

Current multidisciplinary research directions include:

Precursor for Thin Films and Nanomaterials: Rhodium(III) isooctanoate can be used to deposit rhodium-containing thin films on various surfaces. These films can have applications in electronics, such as in solar cells, due to their specific conductive and optical properties. alfachemic.com Furthermore, it can be used in the synthesis of rhodium nanoparticles. researchgate.net Controlling the size, shape, and composition of these nanoparticles is crucial for their application in fields like electrocatalysis for energy conversion and storage. scinito.aiau.dk

Development of Hybrid Catalytic Materials: Researchers are incorporating rhodium complexes into the structure of advanced materials like metal-organic frameworks (MOFs) and polymers. This creates hybrid materials where the rhodium catalyst is an integral part of the material's architecture. Such materials can exhibit enhanced stability, unique selectivity due to the constrained environment around the catalytic site, and excellent recyclability.

Catalysis for Advanced Polymer Synthesis: Rhodium catalysts can be employed in polymerization reactions to create polymers with specific structures and functionalities. This includes applications in creating novel materials for drug delivery, advanced coatings, and electronic devices.

| Advanced Material | Role of Rhodium(III) Isooctanoate | Potential Applications |

|---|---|---|

| Rhodium Thin Films | Precursor in deposition processes (e.g., spin coating, chemical vapor deposition). | Electronics, solar cells, reflective coatings. alfachemic.com |

| Rhodium Nanoparticles | Precursor for controlled synthesis of nanoparticles. researchgate.net | Electrocatalysis (e.g., hydrogen evolution), chemical sensors. scinito.aiau.dk |

| Hybrid Materials (e.g., Rh-MOFs) | Building block or post-synthesis modification agent. | Highly stable and selective heterogeneous catalysis, gas storage and separation. |

| Functional Polymers | Catalyst for polymerization reactions. | Specialty polymers for biomedical devices, advanced coatings. |

Q & A

Q. What are the optimal synthesis methods for Rhodium(3+) isooctanoate to ensure high purity and catalytic activity?

To synthesize this compound, focus on controlling reaction parameters such as temperature, solvent polarity, and ligand-to-metal ratios. Hydrothermal methods (e.g., as used in rhodium-doped barium titanate synthesis) can direct rhodium to specific lattice sites, avoiding mid-gap states that reduce efficiency . Characterization via X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) is critical to confirm oxidation states (e.g., Rh³⁺ vs. Rh⁴⁺) and ligand coordination . Purity can be assessed using nuclear magnetic resonance (NMR) and inductively coupled plasma mass spectrometry (ICP-MS).

Q. How can researchers verify the electronic structure of this compound to correlate it with catalytic performance?